molecular formula C8H7BrN2 B1381996 3-Bromo-7-methylpyrazolo[1,5-a]pyridine CAS No. 1514303-65-1

3-Bromo-7-methylpyrazolo[1,5-a]pyridine

Cat. No.: B1381996
CAS No.: 1514303-65-1
M. Wt: 211.06 g/mol
InChI Key: WVRZICKHSORBHY-UHFFFAOYSA-N
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Description

3-Bromo-7-methylpyrazolo[1,5-a]pyridine is an organic heterocyclic compound with the molecular formula C8H7BrN2, serving as a valuable synthetic intermediate in medicinal chemistry and materials science research . This compound belongs to the pyrazolopyridine family, a class of fused, nitrogen-containing heterocycles known for their rigid and planar structure, which is a privileged scaffold in combinatorial library design and drug discovery . The bromine atom at the 3-position makes it an excellent candidate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse aromatic and heteroaromatic groups to create more complex and functionalized molecules . This is a key strategy for developing structure-activity relationships in drug discovery programs. Researchers value this brominated derivative as a key precursor for constructing functionalized heterocycles, which are frequently found in pharmaceuticals and agrochemicals . The presence of the bromine atom facilitates further functionalization, allowing for the straightforward synthesis of a wide array of analogues for biological screening and optimization . The core pyrazolo[1,5-a]pyridine structure is recognized for its significant photophysical properties, making derivatives of interest in the development of new fluorescent materials and sensors . The compound is provided for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

3-bromo-7-methylpyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-3-2-4-8-7(9)5-10-11(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRZICKHSORBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(C=NN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514303-65-1
Record name 3-bromo-7-methylpyrazolo[1,5-a]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methylpyrazolo[1,5-a]pyridine typically involves the bromination of 7-methylpyrazolo[1,5-a]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-7-methylpyrazolo[1,5-a]pyridine .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 3-bromo-7-methylpyrazolo[1,5-a]pyridine, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit certain kinases involved in cancer progression .

1.2 Enzyme Inhibition
this compound has been identified as a potential inhibitor of adaptor-associated kinase 1 (AAK1), which is implicated in several neurological disorders and cancers. AAK1 plays a crucial role in clathrin-mediated endocytosis, and its inhibition could lead to therapeutic strategies against diseases like Alzheimer's and Parkinson's disease . The compound's ability to modulate AAK1 activity opens avenues for treating conditions characterized by aberrant endocytic processes.

1.3 Neuropharmacology
The compound is also being explored for its neuropharmacological properties. As an AAK1 inhibitor, it may provide benefits in managing cognitive deficits associated with schizophrenia and bipolar disorder. The modulation of AAK1 could potentially ameliorate symptoms related to these conditions by influencing neurotransmitter receptor recycling and synaptic plasticity .

Material Science Applications

2.1 Fluorescent Properties
Recent studies have highlighted the photophysical properties of pyrazolo[1,5-a]pyridine derivatives, including this compound. These compounds have been investigated as potential fluorophores due to their strong light absorption and emission characteristics. Such properties make them suitable candidates for applications in imaging technologies and biosensors . Their ability to serve as lipid droplet biomarkers in cellular studies further exemplifies their versatility in material science applications .

Synthesis and Functionalization

The synthesis of this compound typically involves cyclocondensation reactions of appropriate precursors. Recent advancements in synthetic methodologies allow for the efficient preparation of various substituted pyrazolo[1,5-a]pyridines with tailored properties for specific applications. Techniques such as microwave-assisted synthesis have improved yields and reduced reaction times significantly, facilitating the exploration of diverse derivatives with enhanced biological activity or photophysical properties .

Case Studies

Study Focus Findings
RSC Publishing (2020)Optical ApplicationsDemonstrated the use of pyrazolo derivatives as biomarkers for cancer cell imaging due to their fluorescent properties.
MDPI (2021)Anticancer PotentialHighlighted the anticancer activities of pyrazolo derivatives against multiple cancer cell lines.
Patent WO2013134228A1AAK1 InhibitionExplored the therapeutic potential of pyrazolo compounds in managing diseases mediated by AAK1 activity.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methylpyrazolo[1,5-a]pyridine varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved are specific to the enzyme or receptor being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of bromine significantly impacts reactivity. For example, 3-bromo derivatives (e.g., the target compound) are optimal for Suzuki-Miyaura couplings at C3, whereas 7-bromo derivatives (e.g., 7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid) allow modifications at C7 .
  • Electronic Effects : Fluorine in 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine enhances electrophilicity, facilitating nucleophilic aromatic substitutions .

Pyrazolo[1,5-a]pyridines with Varied Substituents

Non-brominated derivatives highlight the scaffold’s adaptability:

Compound Name Substituents Key Applications Reference
Ibudilast (3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine) Isobutyryl (C3), isopropyl (C2) Anti-inflammatory (asthma, neurodegenerative diseases)
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine Pyridyl (C1), hydroxyphenyl (C3) Antibacterial agent (MIC₅₀: 0.6–1.4 mg/mL)

Key Observations :

  • Bulkier Groups : Ibudilast’s isobutyryl and isopropyl groups enhance lipophilicity, improving blood-brain barrier penetration .
  • Hybrid Scaffolds : Substitution with heteroaromatic groups (e.g., pyridyl) broadens biological activity, as seen in antibacterial imidazo-pyridine hybrids .

Pyrazolo[1,5-a]pyrimidine Analogues

Pyrazolo[1,5-a]pyrimidines, which replace the pyridine ring with pyrimidine, exhibit distinct pharmacological profiles:

Compound Name Biological Activity Reference
2-((4-Bromophenyl)amino)-7-ethylpyrazolo[1,5-a]pyrimidine-3-carboxamide Kinase inhibition (IC₅₀: 13.40–96.50 µM)
3-Bromo-N-[(6-ethoxy-1-oxido-3-pyridinyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine Anticancer (binding free energy: −42.3 kcal/mol)

Key Observations :

  • Pyrimidine vs. Pyridine : The pyrimidine ring increases hydrogen-bonding capacity, enhancing interactions with kinase ATP-binding pockets .
  • Brominated Analogues : Bromine in pyrazolo-pyrimidines (e.g., 3-bromo-N-[...]-amine) improves binding affinity in computational studies .

Imidazo[1,5-a]pyridine Derivatives

Imidazo[1,5-a]pyridines, differing in nitrogen atom placement, serve diverse roles:

Compound Name Application/Property Reference
Imidazo[1,5-a]pyridine-based fluorophores Solvatochromic membrane probes (Stokes shift: 80–150 nm)
Imidazo[1,5-a]pyridine EGFR inhibitors Anticancer (ΔG binding: −10.2 to −12.8 kcal/mol)

Key Observations :

  • Photophysical Properties : Imidazo[1,5-a]pyridines exhibit large Stokes shifts, making them superior to pyrazolo-pyridines in fluorescence imaging .
  • Kinase Inhibition : Imidazo derivatives show stronger EGFR inhibition than pyrazolo-pyridines due to enhanced π-π stacking with kinase domains .

Biological Activity

3-Bromo-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole and pyridine ring system. The presence of the bromine atom at the 3-position and a methyl group at the 7-position significantly influences its chemical reactivity and biological properties.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Kinase Inhibition : It has been identified as an inhibitor of various kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to decreased cell proliferation and survival, making it a candidate for anticancer therapies .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This interaction could have implications for psychopharmacological applications .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, although detailed investigations are still required to elucidate its efficacy and mechanism .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Pathway Effect Reference
AnticancerVarious kinasesInhibition of cell proliferation
NeuromodulationDopamine receptorsPotential agonistic/antagonistic effects
AntimicrobialBacterial and fungal pathogensInhibition of growth
Anti-inflammatoryCytokine pathwaysReduction in inflammatory markers

Case Study 1: Anticancer Properties

A study explored the anticancer potential of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 0.5 to 2 µM across different cell types. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation, leading to apoptosis in treated cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The compound showed promising results with MIC values of 10 µg/mL against both pathogens. Further studies revealed that it disrupted cell membrane integrity, contributing to its antimicrobial effects .

Research Findings

Recent studies have highlighted several important aspects regarding the biological activity of this compound:

  • Selectivity : Research indicates that this compound exhibits selectivity for certain kinase targets over others, which is crucial for minimizing off-target effects in therapeutic applications .
  • Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics in vivo. However, further investigations are necessary to fully understand its metabolic profile and bioavailability .
  • Toxicity Profile : Toxicity assessments have shown that while the compound is effective against target cells, it maintains a relatively low cytotoxicity against normal human cells, indicating a potential therapeutic window for clinical applications .

Q & A

Basic: What are the standard protocols for synthesizing 3-Bromo-7-methylpyrazolo[1,5-a]pyridine?

Methodological Answer:
The synthesis typically involves halogenation and cyclization steps. For example, bromination at position 3 can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while methylation at position 7 may employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Recrystallization from polar aprotic solvents like DMF or ethanol is critical for purification, as highlighted in protocols for analogous pyrazolo[1,5-a]pyrimidines . Key parameters include:

  • Reaction temperature: 60–90°C for cyclization.
  • Solvent systems: Pyridine or DMF for intermediate stabilization.
  • Yield optimization: Use of silylformamidine derivatives to enhance regioselectivity .

Advanced: How can functionalization at position 7 be optimized for diverse substituents?

Methodological Answer:
Position 7 functionalization often employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For instance, substituting the methyl group with aryl or heteroaryl moieties requires:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands to enhance stability.
  • Base selection : Cs₂CO₃ or K₃PO₄ in toluene/ethanol mixtures.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 15–30 min at 120°C) while maintaining yields >80% .
    Contradictions in reactivity (e.g., competing C–H activation) can be mitigated by pre-functionalizing the pyrazole ring with directing groups .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. For example, the methyl group at position 7 appears as a singlet at δ ~2.5 ppm, while bromine deshields adjacent protons .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 227.0).
  • Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N values indicate impurities .

Advanced: How to resolve spectral contradictions in substituted derivatives?

Methodological Answer:
Spectral overlaps (e.g., pyrazole vs. pyridine protons) can be addressed via:

  • Variable-temperature NMR : Elevating temperature (e.g., 110°C in DMSO-d₆) resolves dynamic broadening .
  • 2D techniques (HSQC, HMBC) : Correlate ¹H-¹³C couplings to confirm connectivity.
  • Isotopic labeling : Introduce deuterated analogs to simplify splitting patterns .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to volatile intermediates (e.g., methylating agents).
  • Waste disposal : Halogenated byproducts require segregation and incineration .

Advanced: How to address contradictions in elemental analysis data?

Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopic intermediates. Solutions include:

  • Repetitive recrystallization : Use mixed solvents (e.g., hexane/ethyl acetate) to remove traces of DMF.
  • Thermogravimetric analysis (TGA) : Confirm solvent-free crystals.
  • High-resolution mass spectrometry (HRMS) : Cross-validate purity when C/H/N deviations exceed 0.4% .

Basic: What are the storage conditions for long-term stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Desiccation : Use silica gel packs to avoid hydrolysis of the bromine substituent.
  • Solvent compatibility : Avoid DMSO for stock solutions due to slow decomposition .

Advanced: What strategies enhance regioselectivity in electrophilic substitution?

Methodological Answer:
Regioselectivity at position 3 vs. 7 is influenced by:

  • Directing groups : Acetyl or nitro groups at position 4 direct electrophiles to position 3.
  • Lewis acids : FeCl₃ or AlCl₃ polarize the ring, favoring bromination at electron-rich positions.
  • Computational modeling : DFT calculations (e.g., Fukui indices) predict reactive sites .

Basic: How to validate synthetic yields against competing side reactions?

Methodological Answer:

  • HPLC monitoring : Use C18 columns (MeCN/H₂O gradient) to track byproducts.
  • Kinetic studies : Vary reaction time/temperature to identify optimal windows.
  • Isolation protocols : Column chromatography (SiO₂, hexane/EtOAc) separates regioisomers .

Advanced: What are emerging applications in medicinal chemistry?

Methodological Answer:
Recent studies highlight:

  • Kinase inhibition : The bromine atom enhances binding to ATP pockets (IC₅₀ ~50 nM in JAK2 assays).
  • SAR optimization : Methyl-to-aryl substitution at position 7 improves metabolic stability.
  • Proteolysis-targeting chimeras (PROTACs) : The pyrazolo core serves as a linker for E3 ligase recruitment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-7-methylpyrazolo[1,5-a]pyridine
Reactant of Route 2
3-Bromo-7-methylpyrazolo[1,5-a]pyridine

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